Product packaging for 8-Oxabicyclo[3.2.1]octane-3-methanamine(Cat. No.:CAS No. 99799-76-5)

8-Oxabicyclo[3.2.1]octane-3-methanamine

Cat. No.: B1426224
CAS No.: 99799-76-5
M. Wt: 141.21 g/mol
InChI Key: YNTJGZBUFFVLPV-UHFFFAOYSA-N
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Description

8-Oxabicyclo[3.2.1]octane-3-methanamine is a chemical building block featuring a bridged oxabicyclic scaffold of significant interest in medicinal and synthetic chemistry. The 8-oxabicyclo[3.2.1]octane core is a privileged structure found in a wide range of biologically active natural products, making it a valuable intermediate for complex molecule synthesis . This motif is present in compounds such as the cortistatins, which are potent inhibitors of human umbilical vein endothelial cell migration, and englerin A, a selective inhibitor of renal cancer cell lines . The methanamine functional group on this scaffold provides a versatile handle for further chemical modifications, enabling its incorporation into larger molecular architectures or the exploration of structure-activity relationships. Recent methodologies for constructing the oxabicyclo[3.2.1]octane framework include gold-catalyzed cascade reactions and palladium-catalyzed intermolecular [3 + 4] cycloadditions , highlighting the ongoing relevance of this structure in advanced synthetic chemistry. This product, this compound, is supplied for research applications as a key intermediate in the synthesis of novel bioactive compounds and for the development of new synthetic methodologies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B1426224 8-Oxabicyclo[3.2.1]octane-3-methanamine CAS No. 99799-76-5

Properties

IUPAC Name

8-oxabicyclo[3.2.1]octan-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTJGZBUFFVLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxabicyclo[3.2.1]octane-3-methanamine can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further functionalized to obtain the desired methanamine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic route suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

8-Oxabicyclo[3.2.1]octane-3-methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while substitution reactions can yield a variety of functionalized amine derivatives.

Scientific Research Applications

8-Oxabicyclo[3.2.1]octane-3-methanamine has several scientific research applications:

Mechanism of Action

The mechanism by which 8-Oxabicyclo[3.2.1]octane-3-methanamine exerts its effects involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 8-oxabicyclo[3.2.1]octane-3-methanamine are heavily influenced by its structural nuances. Below is a detailed comparison with key analogs:

Tropane Alkaloid Derivatives

Compound Core Structure Key Substituents Pharmacological Activity Affinity/Selectivity (Ki, nM)
This compound 8-Oxabicyclo[3.2.1]octane Methanamine at C3 Psychoactive analog, monoamine transporter modulation Not fully quantified (preclinical)
Cocaine Tropane (8-azabicyclo[3.2.1]octane) Methyl ester at C2, benzoyloxy at C3 Monoamine reuptake inhibitor DAT: ~200, SERT: ~420, NET: ~2100
SSR181507 8-Azabicyclo[3.2.1]octane Benzoyl at C8, benzodioxan-methyl at C3 D2/D3 and 5-HT1A receptor ligand D2: 0.8, D3: 0.2, 5-HT1A: 0.2
  • Structural Insights :
    • The 8-oxa bridge introduces polarity and rigidity compared to the 8-aza bridge in tropanes, altering receptor binding kinetics .
    • Substitution at C3 (e.g., methanamine vs. benzoyloxy in cocaine) dictates transporter vs. receptor selectivity. SSR181507’s benzodioxan-methyl group enhances 5-HT1A affinity, a feature absent in the parent 8-oxabicyclo compound .

Pharmacological and Conformational Analysis

Receptor Binding and Selectivity

  • This compound lacks the aromatic substituents seen in SSR181507 or cocaine, resulting in broader but weaker interactions with monoamine transporters .
  • Conformational Flexibility : NMR and DFT studies reveal that 8-oxabicyclo derivatives adopt a boat conformation, which sterically hinders interactions with muscarinic receptors compared to the chair conformation of tropanes .

Biological Activity

8-Oxabicyclo[3.2.1]octane-3-methanamine is a bicyclic amine compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic framework. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • IUPAC Name : 8-Oxabicyclo[3.2.1]octan-3-ylmethanamine
  • Molecular Formula : C8_8H15_{15}NO
  • CAS Number : 99799-76-5

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Gold(I)-catalyzed tandem reactions : This method involves a combination of acyloxy migration and rearrangement processes.
  • Oxidation reactions : The compound can undergo oxidation using reagents like tempo oxoammonium tetrafluoroborate in the presence of zinc bromide, leading to various derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its amine group, which facilitates hydrogen bonding and electrostatic interactions with biomolecules. This interaction can influence enzyme activity and receptor modulation, making it a valuable scaffold for drug development.

Binding Affinity Studies

Recent studies have demonstrated the binding affinity of 8-Oxabicyclo[3.2.1]octane derivatives for neurotransmitter transporters, particularly dopamine (DAT) and serotonin (SERT) transporters. The following table summarizes the IC50_{50} values for selected compounds:

CompoundTargetIC50_{50} (nM)
8-Oxabicyclo[3.2.1]octane derivative ADAT35
8-Oxabicyclo[3.2.1]octane derivative BSERT51
8-Oxabicyclo[3.2.1]octane derivative CDAT40

These values indicate that certain derivatives exhibit substantial potency at the dopamine transporter while maintaining selectivity against serotonin transporter inhibition .

Case Studies

  • Cocaine Abuse Treatment : Research involving analogues of 8-Oxabicyclo[3.2.1]octane has shown promise in treating cocaine addiction by inhibiting monoamine uptake systems, which are crucial in the brain's reward pathways .
  • Kappa Opioid Receptor Antagonism : A series of benzamide derivatives based on the bicyclic framework exhibited potent antagonistic activity at kappa opioid receptors, with some compounds showing good brain exposure in vivo . This highlights the potential of these compounds in managing pain and addiction.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a versatile building block for synthesizing biologically active molecules:

  • Drug Development : Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for neurological disorders.
  • Industrial Applications : The compound's unique properties may also be exploited in creating advanced materials with specific functionalities.

Q & A

Q. What synthetic methodologies are recommended for preparing 8-Oxabicyclo[3.2.1]octane-3-methanamine derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of derivatives often employs cross-coupling reactions such as Stille or Suzuki couplings . For example, Stille coupling has been used to synthesize 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters with high yields (70–90%), while Suzuki coupling under similar conditions may produce complex mixtures requiring chromatographic purification . Optimization involves:

  • Catalyst selection : Pd(PPh₃)₄ for Stille coupling.
  • Solvent systems : Use of toluene/ethanol mixtures to enhance solubility.
  • Temperature control : Reactions typically proceed at 80–100°C for 12–24 hours.
  • Protecting groups : Boc (tert-butoxycarbonyl) groups are critical for stabilizing intermediates, as seen in the synthesis of 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • First Aid : Immediate rinsing with water for eye exposure (15+ minutes) and medical consultation for ingestion (H302) .
  • Storage : Inert atmosphere (N₂ or Ar) and refrigeration (2–8°C) for moisture-sensitive derivatives .

Q. How can the structural purity of this compound derivatives be verified?

Methodological Answer:

  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) for purity assessment.
  • Spectroscopy :
    • NMR : Compare δH and δC shifts with reference spectra (e.g., δ 3.2–3.8 ppm for bridgehead protons) .
    • HRMS : Confirm molecular weights within 3 ppm error .
  • X-ray crystallography : Resolve stereochemical ambiguities in bicyclic systems .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives, particularly in neurotransmitter transporter inhibition?

Methodological Answer: The rigid bicyclic scaffold imposes stereochemical constraints that modulate binding to transporters like DAT, SERT, and NET. For example:

  • Endo vs. exo isomers : Endo-3-substituted derivatives show 5–10× higher DAT affinity due to optimal spatial alignment with the transporter’s hydrophobic pocket .
  • Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Pharmacological assays (e.g., radioligand binding) reveal stereoselectivity, with (R)-isomers often exhibiting superior activity .
  • Computational modeling : Docking studies (AutoDock Vina) correlate enantiomer orientation with IC₅₀ values .

Q. What strategies can resolve contradictory data on sigma receptor affinity among structurally similar this compound analogs?

Methodological Answer: Discrepancies in sigma-1/sigma-2 selectivity (e.g., compound 11b showing σ₂/σ₁ > 100) may arise from:

  • Receptor subtype assays : Use transfected cell lines (e.g., CHO-K1 for σ₁, Rat glioma C6 for σ₂) to avoid cross-reactivity .
  • Lipophilicity adjustments : Introduce polar groups (e.g., -OH at C6) to enhance σ₂ selectivity, as seen in derivatives with logP < 2.5 .
  • Metabolic stability testing : Hepatic microsome assays identify metabolites interfering with receptor binding .

Q. How can combinatorial libraries of this compound derivatives be designed to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Diversity-oriented synthesis : Vary substituents at C3 (e.g., aryl, alkyl, heterocyclic groups) and the bridgehead nitrogen (e.g., methyl, benzyl) .
  • Parallel synthesis : Employ automated platforms (e.g., Chemspeed SWING) to generate 50–100 analogs per library.
  • SAR analysis :
    • Electron-withdrawing groups (e.g., -CN) at C3 enhance σ₂ affinity.
    • Benzimidazole carboxamides (e.g., BIMU 8) show partial agonist activity at 5-HT₄ receptors .
  • Data mining : Use Principal Component Analysis (PCA) to correlate physicochemical properties (cLogP, PSA) with activity .

Q. What experimental approaches address low yields in the synthesis of this compound via ring-closing metathesis?

Methodological Answer:

  • Catalyst optimization : Grubbs 2nd generation catalyst (5–10 mol%) improves ring-closing efficiency compared to Hoveyda-Grubbs .
  • Solvent effects : Dichloromethane (DCM) increases reaction rates vs. THF due to better catalyst solubility.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes at 120°C .
  • Byproduct mitigation : Add molecular sieves (4Å) to absorb ethylene, shifting equilibrium toward product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Oxabicyclo[3.2.1]octane-3-methanamine
Reactant of Route 2
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8-Oxabicyclo[3.2.1]octane-3-methanamine

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